1-{4-CYANO-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOL-5-YL}PIPERIDINE-4-CARBOXAMIDE
Description
1-{4-CYANO-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOL-5-YL}PIPERIDINE-4-CARBOXAMIDE is a heterocyclic compound featuring a piperidine-4-carboxamide core substituted with a 1,3-oxazole ring. The oxazole moiety is further modified at the 2-position with a 4-(morpholine-4-sulfonyl)phenyl group and at the 4-position with a cyano group. The compound’s molecular architecture combines rigidity (oxazole and phenyl rings) with polar groups (carboxamide, sulfonyl, and cyano), which may enhance binding specificity and solubility .
Properties
IUPAC Name |
1-[4-cyano-2-(4-morpholin-4-ylsulfonylphenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O5S/c21-13-17-20(24-7-5-14(6-8-24)18(22)26)30-19(23-17)15-1-3-16(4-2-15)31(27,28)25-9-11-29-12-10-25/h1-4,14H,5-12H2,(H2,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXVSXDDYLJAGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{4-CYANO-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOL-5-YL}PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the oxazole ring and the introduction of the morpholinylsulfonylphenyl group. One common synthetic route involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the morpholinylsulfonylphenyl group: This step often involves the use of sulfonyl chlorides and morpholine in the presence of a base.
Final assembly: The cyano group and piperidine-4-carboxamide moiety are introduced through nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
1-{4-CYANO-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOL-5-YL}PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the oxazole ring, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{4-CYANO-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOL-5-YL}PIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-{4-CYANO-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOL-5-YL}PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
1-[4-Cyano-2-(5-(naphthalen-2-yloxymethyl)furan-2-yl)-1,3-oxazol-5-yl]piperidine-4-carboxamide (BZ25805)
- Structure : Replaces the 4-(morpholine-4-sulfonyl)phenyl group with a naphthalene-linked furan.
- Properties : Higher molecular weight (442.47 g/mol vs. ~440 g/mol estimated for the target compound) and increased hydrophobicity due to the naphthalene group.
- Activity : Likely differs in target selectivity due to the absence of the sulfonyl-morpholine moiety, which is critical for interactions with sulfonamide-sensitive targets like carbonic anhydrases .
1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxamide
- Structure: Simpler scaffold lacking the oxazole and cyano groups. The sulfonyl group is directly attached to a methyl group instead of morpholine.
- Properties : Lower molecular weight (282.36 g/mol) and higher melting point (237–238°C), suggesting greater crystallinity.
4-({[4-(But-2-yn-1-yloxy)phenyl]sulfonyl}methyl)-1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-N-hydroxypiperidine-4-carboxamide (KGY)
- Structure : Features dual sulfonyl groups (butynyloxy-phenyl and dimethylisoxazole) and an N-hydroxy modification.
- Properties : Higher atom count (62 vs. ~50 in the target compound) and increased complexity with alkyne and isoxazole substituents.
- Activity: Likely targets metalloproteinases or kinases due to the hydroxamic acid (N-hydroxy) group, a known zinc-binding motif .
Comparative Data Table
Research Findings
- Target Compound vs. BZ25805 : The morpholine-sulfonyl group in the target compound may enhance solubility in aqueous environments compared to BZ25805’s naphthalene-furan system, which could limit bioavailability .
- Target Compound vs.
- Target Compound vs. KGY : Unlike KGY’s hydroxamic acid group, the target compound lacks direct metal-chelating capacity, suggesting divergent therapeutic applications (e.g., protease vs. kinase targeting) .
Biological Activity
The compound 1-{4-cyano-2-[4-(morpholine-4-sulfonyl)phenyl]-1,3-oxazol-5-yl}piperidine-4-carboxamide is a complex organic molecule that exhibits a range of biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of existing literature.
Chemical Structure
The compound features several notable structural components:
- Piperidine : A six-membered ring containing one nitrogen atom, known for its diverse biological activities.
- Morpholine : A cyclic amine that enhances the compound's pharmacokinetic properties.
- Oxazole and Sulfonyl Groups : These contribute to the compound's bioactivity and solubility.
Biological Activity Overview
The biological activities of this compound have been primarily evaluated through in vitro and in vivo studies. Key areas of activity include:
-
Anticancer Activity :
- The compound has shown significant cytotoxic effects against various cancer cell lines, including human lung adenocarcinoma (A549) and breast cancer (MCF-7). The half-maximal inhibitory concentration (IC50) values indicate potent activity comparable to established chemotherapeutics like doxorubicin .
- Mechanistic studies suggest that the compound induces mitochondrial apoptosis and inhibits DNA synthesis, contributing to its anticancer efficacy .
- Antimicrobial Properties :
- Enzyme Inhibition :
Case Studies
Several studies have highlighted the biological activity of similar compounds with structural similarities:
Study 1: Anticancer Evaluation
A recent study synthesized derivatives of piperidine and evaluated their anticancer properties. Compounds exhibited IC50 values ranging from 10 to 50 μM against multiple cancer cell lines, with some derivatives showing selectivity towards certain types of cancer .
Study 2: Antimicrobial Screening
Another research effort focused on the antibacterial properties of morpholine-containing compounds. Results demonstrated significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 5 to 20 μg/mL .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
